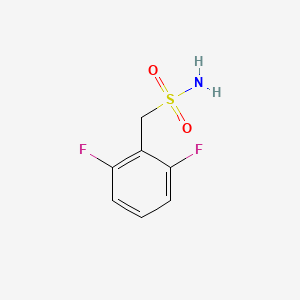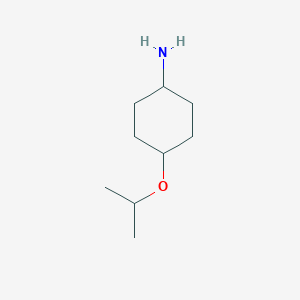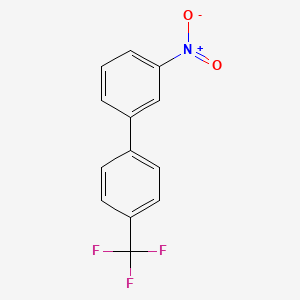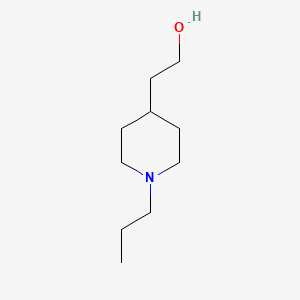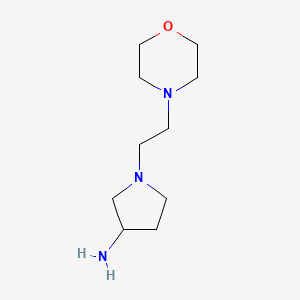
1-(2-Morpholinoethyl)pyrrolidin-3-amine
Vue d'ensemble
Description
“1-(2-Morpholinoethyl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C10H21N3O and a molecular weight of 199.29 g/mol . It is widely used in scientific research due to its unique structure and properties.
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “1-(2-Morpholinoethyl)pyrrolidin-3-amine”, can be achieved through various methods. One approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-(2-Morpholinoethyl)pyrrolidin-3-amine” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Morpholinoethyl)pyrrolidin-3-amine” include its molecular formula (C10H21N3O), molecular weight (199.29 g/mol) , and its structure characterized by a five-membered pyrrolidine ring .Applications De Recherche Scientifique
Coordination Chemistry and Molecular Structure
- Synthesis and Characterization of Transition Metal Complexes : Studies have reported the synthesis and characterization of transition metal complexes involving ligands with pyrrolidine and morpholine moieties. These complexes have been explored for their structural properties and potential applications in catalysis and materials science. For instance, complexes of Co(III) with pyrrolidine and morpholine derivatives exhibit specific coordination geometries and have been characterized using various spectroscopic techniques. The molecular structures of these complexes were determined using X-ray crystallography, revealing insights into their coordination environments and potential reactivity (Amirnasr, Schenk, & Meghdadi, 2002; Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).
Organic Synthesis and Functional Materials
- Organic Synthesis Involving Amines : The reactivity of compounds containing pyrrolidine and morpholine groups with carbonyl compounds has been extensively studied. These reactions often lead to the formation of complex molecules with potential applications in medicinal chemistry and material science. For example, the reaction of secondary amines with diclofenac yielded a variety of salts, demonstrating the versatility of these amines in synthesizing pharmaceutically relevant compounds (Kour, Gupta, & Bansal, 2017).
Material Science and Catalysis
- Polycationic Phosphorus Dendrimers : Phosphorus dendrimers with terminal morpholine and pyrrolidine groups have been synthesized and evaluated for their potential in biological applications, including cytotoxicity, DNA complexation, and transfection efficiency. These studies highlight the role of such compounds in developing novel materials for gene delivery and therapeutic applications (Padié, Maszewska, Majchrzak, Nawrot, Caminade, & Majoral, 2009).
Pharmaceutical Applications
- Synthesis of Piperazine-2,6-dione Derivatives : Research focused on the condensation reactions involving various amines, including morpholino derivatives, has led to the synthesis of piperazine-2,6-dione derivatives, which were evaluated for their anticancer activity. This showcases the application of such compounds in the development of potential therapeutic agents (Kumar, Kumar, Roy, & Sondhi, 2013).
Orientations Futures
The pyrrolidine ring, a key feature of “1-(2-Morpholinoethyl)pyrrolidin-3-amine”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research and development of such compounds could involve exploring new synthetic strategies and investigating the influence of steric factors on biological activity .
Propriétés
IUPAC Name |
1-(2-morpholin-4-ylethyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c11-10-1-2-13(9-10)4-3-12-5-7-14-8-6-12/h10H,1-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJBORPQZDYBPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Morpholinoethyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




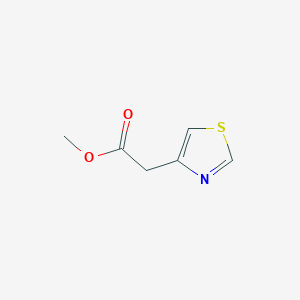

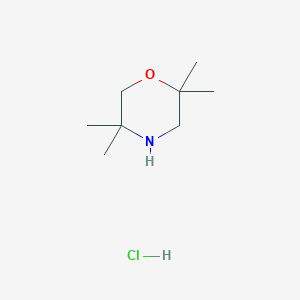
![[2-(Difluoromethoxy)-4-methoxyphenyl]methanol](/img/structure/B1422839.png)



